pKa Shift: N-Acetyl vs. Primary Amine
The N-acetylation of the 4-amino group to yield 4-acetylamino-furazan-3-carboxylic acid eliminates the basic amino functionality, significantly altering the molecule's pKa and electronic character. The 4-amino analog, 3-aminofurazan-4-carboxylic acid (CAS 78350-50-2), has a predicted pKa of 3.40 ± 0.10, indicative of the carboxylic acid [1]. While explicit pKa data for the target compound is not reported in primary literature, the acetylated derivative is expected to have a similar or slightly altered pKa for the acid group but with a drastically different basicity profile due to the amide NH, which is a much weaker base than a primary amine . This change directly impacts the molecule's ionization state at physiological pH and its potential for forming specific intermolecular interactions, such as hydrogen bonding, which can influence solubility and binding affinity to biological targets [2].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | Not explicitly reported; inferred to be acidic (carboxylic acid) with neutral amide group. |
| Comparator Or Baseline | 3-Aminofurazan-4-carboxylic acid (CAS 78350-50-2): Predicted pKa = 3.40 ± 0.10 (for the COOH group). |
| Quantified Difference | Target compound lacks the basic amine functionality of the comparator, representing a fundamental shift in acid/base properties. |
| Conditions | Predicted value using computational methods, no experimental conditions provided. |
Why This Matters
This shift from an amino to an acetylamino group alters the molecule's ionization state under physiological conditions, which is a critical parameter for predicting ADME properties and for designing synthetic routes where basic or nucleophilic amines would be problematic.
- [1] ChemicalBook. (n.d.). 3-Aminofurazan-4-carboxylic acid (CAS 78350-50-2). Chemical Properties. View Source
- [2] Mancini, R. S., et al. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(4), 1786–1815. View Source
